molecular formula C7H13ClF3NO B2987026 3-Methyl-4-(trifluoromethyl)piperidin-4-ol hydrochloride CAS No. 1951439-16-9

3-Methyl-4-(trifluoromethyl)piperidin-4-ol hydrochloride

Cat. No. B2987026
CAS RN: 1951439-16-9
M. Wt: 219.63
InChI Key: GCPAIWHINWEIOL-UHFFFAOYSA-N
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Description

3-Methyl-4-(trifluoromethyl)piperidin-4-ol hydrochloride, also known as 3-MTF-4-OH HCl, is a synthetic compound with a wide range of applications in research and lab experiments. It is a white crystalline solid with a molecular weight of 181.7 g/mol. 3-MTF-4-OH HCl is used as a reagent in organic synthesis, and it has been found to have a number of biochemical and physiological effects.

Scientific Research Applications

Crystal and Molecular Structure Analysis

Research on similar compounds, such as 4-carboxypiperidinium chloride and various fluorinated piperidines, provides insights into their crystal and molecular structures. These studies, through methods like X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum analysis, reveal the compounds' conformations, bonding interactions, and electronic properties. The detailed structural information aids in understanding the physicochemical characteristics of these molecules, which is crucial for their potential applications in drug design and material science (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Synthesis and Characterization Techniques

Studies have developed methodologies for synthesizing various fluorinated piperidines, including analysis of their vibrational spectra, DFT calculations, and molecular docking studies. These synthetic approaches are vital for producing fluorinated heterocycles, which are essential in pharmaceuticals and agrochemicals due to their unique biological activities. Research demonstrates the utility of gold catalysis combined with Selectfluor for synthesizing fluorinated nitrogen heterocycles, highlighting the role of these compounds in discovery chemistry (Arulraj, Sivakumar, Suresh, & Anitha, 2020).

Applications in Medicinal Chemistry

Fluorinated piperidines serve as key intermediates in the synthesis of bioactive molecules and drug candidates. Their incorporation into molecules has shown to improve pharmacokinetic properties, such as metabolic stability and membrane permeability. For example, research into anti-leukemia activity of fluorinated piperidinium hydrochlorides underscores the potential therapeutic applications of these compounds. The structural modification of piperidinium hydrochlorides with various substituents can lead to significant bioactivity, suggesting their usefulness in developing new anticancer agents (Yang, Xue, Wang, Zhu, Jin, & Chen, 2009).

Potential in Drug Metabolism Studies

The study of fluorinated compounds' metabolism, such as flumatinib (a tyrosine kinase inhibitor), provides critical insights into their biotransformation in humans. Understanding the metabolic pathways, including phase I and phase II reactions, is essential for predicting drug interactions, toxicity, and efficacy. This knowledge contributes to the rational design of new drugs with improved safety profiles (Gong, Chen, Deng, & Zhong, 2010).

Mechanism of Action

Biochemical Pathways

The inhibition of monoamine oxidase affects several biochemical pathways. Primarily, it impacts the dopaminergic, serotonergic, and noradrenergic pathways . By preventing the breakdown of the respective neurotransmitters, MTPP can influence mood, attention, and other cognitive functions .

Pharmacokinetics

Its distribution, metabolism, and excretion would depend on its chemical properties and interactions with various enzymes and transporters in the body .

Result of Action

The increased levels of monoamines due to the inhibition of monoamine oxidase can have various effects at the molecular and cellular level. These include enhanced neurotransmission, changes in gene expression, and alterations in neuronal plasticity . The exact effects would depend on the specific monoamine that is increased and the location in the brain where this increase occurs.

Action Environment

The action, efficacy, and stability of MTPP can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the stability of the compound . Additionally, the presence of other drugs or substances can influence its action and efficacy through drug-drug interactions .

properties

IUPAC Name

3-methyl-4-(trifluoromethyl)piperidin-4-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO.ClH/c1-5-4-11-3-2-6(5,12)7(8,9)10;/h5,11-12H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPAIWHINWEIOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCC1(C(F)(F)F)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-(trifluoromethyl)piperidin-4-ol hydrochloride

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